1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride
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Description
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride is a chemical compound that is commonly used in scientific research. It is a chiral compound that has a pyrrolidine ring and a hydroxyl group attached to a propanol chain. This compound is also known as (R)-(-)-2-Pyrrolidinylmethanol hydrochloride or (R)-(-)-PMPA hydrochloride.
Scientific Research Applications
Chemical Defense and Bioactivity
Pyrrolizidine alkaloids, related in structure to the pyrrolidine ring, serve as chemical defenses in plants against herbivores. They are found in families like Asteraceae, Boraginaceae, and Fabaceae. The toxicity of these compounds has raised concerns due to their presence in herbal preparations and other plant-derived products, necessitating efficient extraction procedures and sensitive analytical methods for safety assessments (Kopp, Abdel-Tawab, & Mizaikoff, 2020).
Supramolecular Chemistry
Calixpyrrole scaffolds, which share a structural analogy with pyrrolidines, have been used in the self-assembly of supramolecular capsules. These capsules, derived from calix[4]pyrroles, demonstrate the versatility of pyrrolidine-derived compounds in forming structures with potential applications in molecular recognition and encapsulation (Ballester, 2011).
Pharmacophore Exploration
The pyrrolidine ring, integral to the structure of 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol; hydrochloride, is widely utilized in medicinal chemistry due to its significant bioactivity. Pyrrolidine derivatives, including those with anticancer, antimicrobial, and antiviral activities, have been extensively studied. Their incorporation into drug molecules has been driven by their ability to enhance stereochemical properties and improve pharmacophore exploration, highlighting the importance of the pyrrolidine scaffold in the development of new therapeutics (Li Petri et al., 2020).
Surfactant Chemistry
Pyrrolidone-based surfactants demonstrate the application of pyrrolidine derivatives beyond pharmaceuticals. The unique electronegativity and hydrophobic bonding capabilities of pyrrolidones allow for the formation of compounds with enhanced solvency, water solubility, and reduced toxicity. This versatility makes pyrrolidone and its derivatives, like 1-[(2R)-Pyrrolidin-2-yl]propan-1-ol; hydrochloride, valuable in industrial applications, especially in enhancing the performance of surfactants (Login, 1995).
Bioprocessing and Material Science
In bioprocessing, derivatives of pyrrolidine have been investigated for their potential in downstream processing, such as in the recovery and purification of biologically produced diols. The challenges in separating these compounds from fermentation broths underscore the need for innovative approaches to improve yield, purity, and reduce energy consumption in biotechnological applications (Xiu & Zeng, 2008).
properties
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYRGQFFVJHNG-JVEOKNEYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@H]1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride |
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